N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyrazole core linked via an ethyl group to a substituted benzene ring. The pyrazole moiety is substituted with two methyl groups at the 1- and 5-positions, while the benzene ring contains a sulfonamide group at position 2, a fluorine atom at position 5, and a methoxy group at position 2. This structure combines hydrogen-bonding capabilities (via the sulfonamide and methoxy groups) with hydrophobic elements (methyl and fluorine substituents), making it a candidate for pharmaceutical or materials science applications .
Properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-10-8-12(17-18(10)2)6-7-16-22(19,20)14-9-11(15)4-5-13(14)21-3/h4-5,8-9,16H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINZMZUOXOKSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and antibacterial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Structural Characteristics
The compound features a sulfonamide group, which is often associated with various biological activities. The presence of a fluorine atom and a methoxy group further contributes to its pharmacological potential. The structural formula is represented as follows:
While detailed mechanisms specific to this compound are still under investigation, compounds with similar structures have been shown to exert their effects through several pathways:
- Inhibition of Tumor Growth : Similar compounds have demonstrated the ability to inhibit tumor growth in various cancer cell lines. This is often mediated through the modulation of cell cycle regulation and induction of apoptosis.
- Antibacterial Activity : The sulfonamide moiety is known for its antibacterial properties, which may involve interference with bacterial folate synthesis pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Assays : In vitro assays have indicated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The IC50 values indicate that it is more effective than traditional chemotherapeutics in certain contexts .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | C6 glioma | 5.13 | Induces apoptosis |
| 5-Fluorouracil (reference) | C6 glioma | 8.34 | Standard chemotherapeutic |
Antibacterial Properties
The antibacterial efficacy of this compound has also been explored:
- Inhibition Studies : Preliminary studies suggest that this compound shows promising activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial metabolic pathways .
Case Studies
Several case studies have illustrated the effectiveness of similar compounds in clinical settings:
- Glioma Treatment : A study involving derivatives of pyrazole indicated that compounds similar to this compound induced significant apoptosis in glioma cells, suggesting potential therapeutic applications in treating brain tumors .
- Bacterial Infections : Research on related sulfonamides has demonstrated their effectiveness against resistant bacterial strains, highlighting their role as potential alternatives to existing antibiotics .
Scientific Research Applications
Medicinal Chemistry
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide has shown significant promise in medicinal chemistry due to its potential as an anticancer agent. Compounds with similar structures have been documented to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism of action often involves modulation of cell cycle pathways and apoptosis induction.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups possess notable antibacterial properties. This compound may exhibit similar effects, potentially making it useful against certain bacterial infections.
Enzyme Inhibition Studies
The compound's structure allows it to interact with specific enzymes and proteins, which could lead to therapeutic effects against diseases such as cancer and inflammation. Studies have shown that similar compounds can inhibit key enzymes involved in disease progression.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Case Study 2: Antibacterial Properties
In another research project, the antibacterial efficacy of this compound was tested against common bacterial strains. The findings showed that it exhibited potent activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
Comparison with Similar Compounds
Structural Analogues and Key Functional Groups
The following compounds share structural similarities with the target molecule, particularly in their pyrazole or sulfonamide moieties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Substituents/Modifications |
|---|---|---|---|---|---|
| N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide (Target) | Not Provided | C₁₅H₁₉FN₃O₃S | ~340.39 | Sulfonamide, pyrazole, methoxy, fluorine | 1,5-dimethyl-pyrazole; 5-fluoro-2-methoxybenzene |
| N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-fluorophenyl)acetamide | 2034362-76-8 | C₁₅H₁₈FN₃O | 275.32 | Acetamide, pyrazole | Acetamide replaces sulfonamide; 4-fluorophenyl |
| N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide | 1797624-60-2 | C₁₉H₂₀FN₃O₃S₂ | 421.50 | Sulfonamide, pyrazole, thiophene, cyclopropyl | Cyclopropyl and thiophene substituents on pyrazole |
| H-8 hydrochloride (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) | Not Provided | C₁₂H₁₆N₃O₂S | 275.34 | Isoquinoline sulfonamide | Methylaminoethyl side chain |
Functional Group Analysis and Implications
Sulfonamide vs. Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase) due to strong interactions with active-site residues .
Pyrazole Substitutions :
- The 1,5-dimethyl-pyrazole in the target molecule provides steric bulk and metabolic stability. In contrast, N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide () incorporates thiophene and cyclopropyl groups, which may enhance π-π stacking interactions or modulate lipophilicity .
Aromatic Ring Modifications :
- The 5-fluoro-2-methoxybenzene group in the target molecule balances electron-withdrawing (fluorine) and electron-donating (methoxy) effects, influencing electronic distribution and binding to biological targets. The 4-fluorophenyl group in the acetamide analog () lacks this dual electronic modulation.
Q & A
Q. What are the optimal synthetic routes for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves coupling a 5-fluoro-2-methoxybenzenesulfonyl chloride derivative with a pyrazole-containing amine intermediate. For example, in analogous sulfonamide syntheses (e.g., N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide), sulfonyl chloride is reacted with an amine in anhydrous pyridine under stirring for 24 hours . Key intermediates, such as the pyrazole-ethylamine precursor, should be purified via recrystallization or column chromatography. Characterization requires NMR (¹H/¹³C) to confirm regiochemistry, mass spectrometry for molecular weight validation, and HPLC for purity assessment (>95%).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a multi-technique approach:
- X-ray crystallography (if crystals are obtainable) to resolve bond geometries, as demonstrated in studies of pyrazole derivatives .
- High-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C₁₅H₁₈FN₃O₃S).
- 2D NMR (COSY, HSQC) to assign proton-carbon correlations, particularly distinguishing between the 1,5-dimethylpyrazole and sulfonamide ethyl linker .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this sulfonamide derivative in enzyme inhibition studies?
- Methodological Answer : SAR analysis should focus on:
- Pyrazole modifications : Compare activity of 1,5-dimethylpyrazole analogs against unsubstituted or differently substituted pyrazoles (e.g., 3-thiophenyl variants) .
- Sulfonamide substituents : Evaluate the impact of methoxy vs. ethoxy or halogen substitutions at the benzene ring using competitive inhibition assays.
- Molecular docking : Use software like AutoDock to map binding interactions with target enzymes (e.g., carbonic anhydrase or kinase targets common to sulfonamides) .
Q. How should discrepancies in biological activity data between in vitro and cell-based assays be addressed?
- Methodological Answer : Discrepancies often arise from:
- Solubility limitations : Use DLS (dynamic light scattering) to assess aggregation in cell culture media. Pre-solubilize in DMSO (<0.1%) with co-solvents like cyclodextrins if needed .
- Metabolic instability : Perform LC-MS/MS stability assays in hepatocyte microsomes to identify metabolic hotspots (e.g., demethylation of the pyrazole group).
- Off-target effects : Employ CRISPR-engineered cell lines lacking the target enzyme to isolate compound-specific activity .
Q. What experimental approaches are effective in improving the metabolic stability of this compound?
- Methodological Answer : Strategies include:
- Deuteration : Replace labile hydrogens (e.g., methyl groups on pyrazole) with deuterium to slow oxidative metabolism .
- Prodrug design : Mask the sulfonamide as a tert-butyl carbamate to enhance membrane permeability, with enzymatic cleavage in target tissues.
- CYP450 inhibition assays : Co-administer CYP3A4/2D6 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify major metabolic pathways .
Q. How can researchers resolve contradictions in reported IC₅₀ values across different studies?
- Methodological Answer : Standardize experimental conditions:
- Enzyme source : Use recombinant enzymes from the same expression system (e.g., E. coli vs. mammalian cells) to minimize variability .
- Assay buffers : Control pH (7.4 vs. 6.8) and ionic strength, as sulfonamides are sensitive to protonation states.
- Reference inhibitors : Include controls like acetazolamide (for carbonic anhydrase) to calibrate assay sensitivity. Reproduce results across ≥3 independent labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
